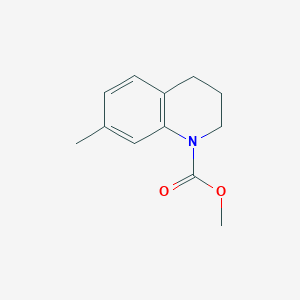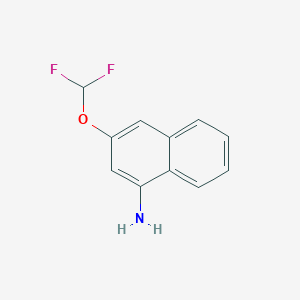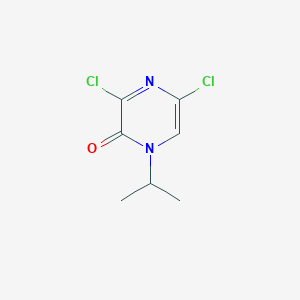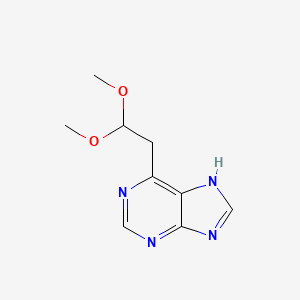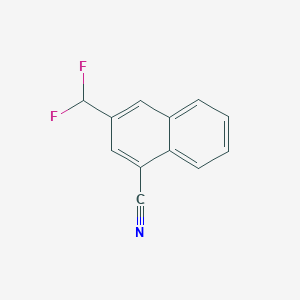
1-Cyano-3-(difluoromethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-3-(difluoromethyl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a cyano group (-CN) and a difluoromethyl group (-CF2H) attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3-(difluoromethyl)naphthalene typically involves the introduction of the cyano and difluoromethyl groups onto the naphthalene ring. One common method is the reaction of 1-bromo-3-(difluoromethyl)naphthalene with a cyanide source under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable.
化学反応の分析
Types of Reactions: 1-Cyano-3-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学的研究の応用
1-Cyano-3-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyano-3-(difluoromethyl)naphthalene involves its interaction with molecular targets through its cyano and difluoromethyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which can modulate the activity of enzymes and other biological molecules. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors .
類似化合物との比較
1-Cyanonaphthalene: Similar structure but lacks the difluoromethyl group.
3-(Difluoromethyl)naphthalene: Similar structure but lacks the cyano group.
1-Cyano-2-(difluoromethyl)naphthalene: Similar structure with different positioning of the functional groups.
Uniqueness: 1-Cyano-3-(difluoromethyl)naphthalene is unique due to the presence of both cyano and difluoromethyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
特性
分子式 |
C12H7F2N |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
3-(difluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2N/c13-12(14)9-5-8-3-1-2-4-11(8)10(6-9)7-15/h1-6,12H |
InChIキー |
KDZMKQZNOLXSRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




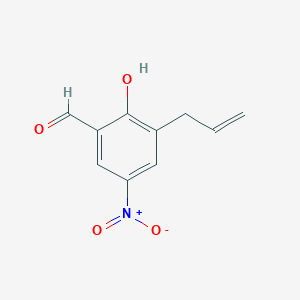

![N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B11894534.png)

![7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)

